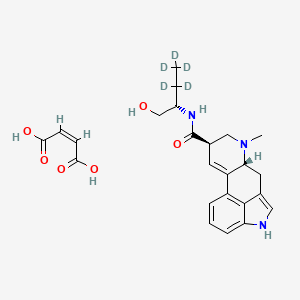

Methyl Ergonovine-d5 Maleate Salt

Description

Contextualization of Stable Isotopically Labeled Compounds in Advanced Chemical Biology and Pharmaceutical Sciences

Stable isotopically labeled compounds (SILs) are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope of that element. researchgate.netfda.gov Common isotopes used in this practice include deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O). fda.gov This substitution results in a molecule with a higher molecular weight but with chemical and physical properties that are nearly identical to its unlabeled counterpart. fda.gov This unique characteristic allows researchers to use SILs as tracers or internal standards in a variety of scientific investigations without altering the biological behavior of the system under study. researchgate.net

In the fields of advanced chemical biology and pharmaceutical sciences, SILs have become indispensable tools. They are crucial for drug metabolism and pharmacokinetic (DMPK) studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. fda.gov By administering a labeled version of a drug, scientists can accurately track its journey and transformation within a biological system. Furthermore, SILs are fundamental to quantitative analytical techniques, particularly those involving mass spectrometry. nih.gov In these applications, a known quantity of a SIL is added to a sample as an internal standard, enabling precise quantification of the unlabeled analyte by correcting for variations during sample preparation and analysis. fda.gov This approach significantly enhances the accuracy and reliability of measurements in complex biological matrices, aiding in everything from disease diagnosis to the development of new therapeutics. researchgate.net

Significance of Deuteration in Mechanistic and Quantitative Analytical Investigations of Ergoline (B1233604) Alkaloids

Deuteration, the substitution of hydrogen atoms with deuterium, is a specific and highly valuable form of stable isotope labeling, particularly in the study of complex molecules like ergoline alkaloids. The significance of this technique is twofold, impacting both mechanistic and quantitative investigations.

From a mechanistic standpoint, the bond between carbon and deuterium (C-D) is significantly stronger (6 to 9 times more stable) than the carbon-hydrogen (C-H) bond. fda.gov Since the breaking of C-H bonds is a common step in drug metabolism, introducing deuterium at specific sites can slow down these metabolic processes. This phenomenon, known as the kinetic isotope effect, allows researchers to probe the mechanisms of metabolic pathways. By observing how deuteration affects the rate and products of metabolism, scientists can identify which parts of the molecule are susceptible to enzymatic breakdown. For ergoline alkaloids, this can help elucidate their biotransformation pathways and identify active metabolites. Furthermore, analyzing partially deuterated alkaloids with techniques like tandem mass spectrometry can help pinpoint the sites of dissociation, providing deeper structural insights. nih.gov

For quantitative analysis, deuterated compounds are the gold standard for internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.govbioanalysis-zone.com LC-MS/MS has become a primary method for the determination of ergot alkaloids in various matrices. nih.govclearsynth.com The use of a deuterated version of the target analyte, such as Methylergonovine-d5, is critical for accurate quantification. chromatographyonline.com Because the deuterated standard has nearly identical chromatographic behavior and ionization efficiency to the unlabeled analyte, it can effectively compensate for any sample loss during extraction or fluctuations in the mass spectrometer's signal. fda.gov This ensures the high precision and accuracy required for pharmacokinetic studies and regulatory monitoring of these potent compounds. bioanalysis-zone.com Studies have demonstrated the successful use of deuterated standards, like deuterated lysergic acid diethylamide (LSD-D3), for the sensitive quantification of various ergot alkaloid epimers in complex samples. bioanalysis-zone.comclearsynth.com

Overview of Methyl Ergonovine and its Derivative Landscape in Research Paradigms

Methylergonovine (B92282) (also known as methylergometrine) is a semi-synthetic ergot alkaloid, derived from ergonovine. nih.govmedscape.com Structurally, it is a derivative of D-lysergic acid and belongs to the ergoline and lysergamide (B1675752) classes of compounds. nih.govmayoclinic.org Its primary and well-established clinical use is in obstetrics for the prevention and control of postpartum hemorrhage by inducing strong and sustained contractions of the uterine smooth muscle. medscape.comresearchgate.netnih.gov The pharmacological action of methylergonovine is complex, stemming from its activity as a partial agonist or antagonist at multiple receptor sites, including serotonin (B10506) (specifically 5-HT2A), dopamine (B1211576), and alpha-adrenergic receptors. mayoclinic.orgnih.gov

The research landscape for methylergonovine and its derivatives extends beyond its uterotonic effects. It is an active metabolite of methysergide, a compound historically used for migraine prophylaxis, suggesting methylergonovine itself may play a role in this therapeutic effect. This has prompted research into its potential efficacy in treating severe migraine and cluster headaches.

The broader family of ergot alkaloids, from which methylergonovine is derived, is diverse and includes simple lysergic acid amides (like ergonovine), clavine alkaloids, and more complex ergopeptines (like ergotamine). Research into this class of compounds is driven by their wide spectrum of biological activities. The development of semi-synthetic derivatives aims to refine these activities, creating novel drugs with improved pharmacological profiles and fewer side effects for a range of conditions, from Parkinson's disease to hyperprolactinemia. The study of these derivatives, including isotopically labeled versions like Methylergonovine-d5 Maleate (B1232345) Salt, is crucial for understanding their pharmacokinetic profiles and ensuring their safe and effective application in medicine.

Detailed Research Findings

The development of sensitive and robust analytical methods is essential for characterizing the pharmacokinetic profile of drugs like methylergonovine. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying methylergonovine in human plasma highlights the critical role of a deuterated internal standard, such as Methylergonovine-d5. researchgate.net In such studies, the internal standard is added to plasma samples to ensure accurate and precise measurement of the drug concentration over time.

The table below summarizes the key parameters of a typical LC-MS/MS method used for the bioanalysis of methylergonovine, where a deuterated analog serves as the internal standard.

| Parameter | Specification |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Internal Standard | Stable Isotope-Labeled Methylergonovine (e.g., Methylergonovine-d5) |

| Sample Matrix | Human Plasma |

| Extraction Method | Liquid-Liquid Extraction |

| Detection Mode | Positive Multi-Reaction-Monitoring Mode (+MRM) |

| Linear Range | 0.025 to 10 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL |

This validated method was successfully applied to a clinical pharmacokinetic study in healthy female volunteers. The data from such studies provide crucial insights into how the drug behaves in the body. The following table presents the pharmacokinetic parameters of methylergonovine following oral and intramuscular administration, which were determined using this highly sensitive analytical method. fda.gov

| Parameter | Oral Administration (Tablet) | Intramuscular Administration |

|---|---|---|

| Bioavailability | ~60% | 78% (during delivery) |

| Time to Peak Plasma Concentration (Tmax) | 1.12 ± 0.82 hours | 0.41 ± 0.21 hours |

| Peak Plasma Concentration (Cmax) | 3243 ± 1308 pg/mL | 5918 ± 1952 pg/mL |

| Volume of Distribution (Vdss/F) | 56.1 ± 17.0 Liters | Not Applicable |

| Plasma Clearance (CLp/F) | 14.4 ± 4.5 L/hr | Not Applicable |

| Elimination Half-Life (t1/2) | 3.39 hours (mean) |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H29N3O6 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C20H25N3O2.C4H4O4/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13;5-3(6)1-2-4(7)8/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14+,18-;/m1./s1/i1D3,3D2; |

InChI Key |

NOFOWWRHEPHDCY-CGIGYKFUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Methyl Ergonovine D5 Maleate Salt

Strategic Design of Synthetic Pathways for Deuterated Ergoline (B1233604) Derivatives

The synthesis of deuterated ergoline derivatives like Methyl Ergonovine-d5 requires a strategic approach to ensure high levels of deuterium (B1214612) incorporation at specific sites with minimal isotopic impurities. nih.gov This involves careful selection of deuterated precursors and optimization of reaction conditions to control deuteration efficiency and regioselectivity. nih.gov

Selection and Derivatization of Deuterated Precursors and Intermediates (e.g., (2R)-2-(Acetylamino)butanoic Acid-d5)

A key precursor in the synthesis of the deuterated side chain of Methyl Ergonovine-d5 is (2R)-2-(Acetylamino)butanoic Acid-d5. cymitquimica.comsapphirebioscience.com This intermediate contains the necessary pentadeuterated ethyl group that will ultimately be incorporated into the final molecule. cymitquimica.com The synthesis of such deuterated building blocks is crucial for controlling the isotopic distribution in the final product. nih.gov

The general synthetic approach for methylergonovine (B92282) involves the reaction of an activated derivative of lysergic acid with an appropriate amino alcohol. chemicalbook.com In the case of the deuterated analog, (2S)-2-amino-3,3,4,4,4-pentadeuteriobutan-1-ol would be the required amino alcohol, which can be derived from (2R)-2-(Acetylamino)butanoic Acid-d5. cymitquimica.com The synthesis of ergoline alkaloids can be complex, often involving multi-step sequences. nih.gov

Optimization of Deuteration Efficiency and Regioselectivity Protocols

Achieving high deuteration efficiency and regioselectivity is paramount in the synthesis of isotopically labeled compounds. nih.gov Various methods for introducing deuterium into organic molecules exist, including the use of deuterated reagents like deuterated methanol (B129727) (CD3OD) or by employing catalytic C-H activation/deuteration strategies. nih.gov The choice of method depends on the target molecule and the desired position of the deuterium labels. nih.govnih.gov For complex molecules like ergoline alkaloids, late-stage deuteration can be challenging, making the use of pre-deuterated building blocks a more viable strategy. nih.govnih.gov

Controlling the level of deuterium incorporation and minimizing isotopic impurities (over-, under-, or mis-deuteration) is a significant synthetic challenge. nih.gov The purity of the final product is critical for its intended applications, especially in quantitative mass spectrometry-based analyses. rsc.org

Comprehensive Structural Elucidation and Isotopic Purity Assessment

Once synthesized, a rigorous characterization process is necessary to confirm the structure of Methyl Ergonovine-d5 Maleate (B1232345) Salt and to determine its isotopic purity and enrichment.

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy, High-Resolution Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of organic molecules. nih.gov For ergoline alkaloids, 1H, 13C, and 15N NMR spectroscopy can be used to assign all the signals and to study the conformational equilibria of the molecule in solution. nih.govmdpi.com In the case of deuterated compounds, NMR can confirm the positions of the deuterium labels and provide insights into the isotopic purity. rsc.org However, quantitative analysis of mixtures of isotopologues can be challenging with NMR alone. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the molecular formula of the synthesized compound by providing a highly accurate mass measurement. nih.gov Electrospray ionization (ESI) coupled with HRMS is a sensitive technique for characterizing deuterated compounds and assessing their isotopic purity. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) experiments can provide further structural information by fragmenting the molecule and analyzing the resulting product ions. nih.gov For ergot alkaloids, a characteristic fragment ion at m/z 223 is often observed, which can be used in precursor ion scans to identify related compounds. nih.govmdpi.com

Chromatographic and Spectroscopic Methods for Isotopic Enrichment and Purity Determination

The determination of isotopic purity is crucial for isotopically labeled compounds. nih.gov This involves quantifying the percentage of the desired deuterated species relative to any unlabeled or partially labeled impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of the target compound from any impurities before mass analysis. almacgroup.com This is particularly important for accurately determining isotopic enrichment. almacgroup.com By integrating the peak areas of the different isotopic species in the mass spectrum, the relative percentage of isotopic enrichment can be calculated. almacgroup.com

Isotopic Distribution Analysis: The theoretical isotopic distribution for the desired deuterated compound can be calculated and compared to the experimentally observed distribution from HRMS. almacgroup.com This comparison allows for the correction of natural isotopic contributions from other elements in the molecule (e.g., 13C, 15N) to accurately determine the true extent of deuterium enrichment. almacgroup.com

Characterization of Solid-State Forms and Amorphous States for Research Standards

The solid-state properties of a reference standard are important for its stability and handling. google.comlgcstandards.com Methyl Ergonovine Maleate can exist in different crystalline forms, and its stability can be influenced by factors like heat and light. google.comnih.gov

X-ray Powder Diffraction (XRPD): XRPD is a key technique for characterizing the crystalline form of a compound. google.comgoogle.com The diffraction pattern provides a unique fingerprint for a specific crystal lattice. For instance, a specific crystalline form of methylergonovine maleate has been characterized by its characteristic peaks in the XRPD pattern. google.comgoogle.com

Thermal Analysis (TG-DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability of the compound and to identify events such as melting and decomposition. google.comgoogle.com For example, a specific crystalline form of methylergonovine maleate shows a sharp exothermic decomposition peak at approximately 197.7 °C. google.comgoogle.com

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule and can be used to characterize different solid-state forms. google.com

The following tables summarize key data related to the compounds mentioned in this article.

Table 1: Compound Information

| Compound Name | Alternate Names | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl Ergonovine-d5 Maleate Salt | (8β)-9,10-Didehydro-N-[(1S)-1-(hydroxymethyl)propyl-d5]-6-methyl-ergoline-8-carbox-amide Maleate | C24H24D5N3O6 | 460.53 |

| Methyl Ergonovine | Methylergometrine, Methergine | C20H25N3O2 | 339.4 |

| (2R)-2-(Acetylamino)butanoic Acid-d5 | 2-acetamido-3,3,4,4,4-pentadeuteriobutanoic acid | C6D5H6NO3 | 150.19 |

| Maleic Acid | (Z)-but-2-enedioic acid | C4H4O4 | 116.07 |

Advanced Analytical Methodologies Employing Methyl Ergonovine D5 Maleate Salt As an Internal Standard

Development and Optimization of Liquid Chromatography (LC) Separations.

The successful quantification of Methyl Ergonovine relies heavily on the development of robust and efficient liquid chromatography methods. The primary goal is to achieve adequate separation of the analyte from other matrix components and potential isomers, ensuring a clean signal for the mass spectrometer.

Stationary Phase Selection and Mobile Phase Optimization for Ergoline (B1233604) Alkaloid Analysis.

The analysis of ergoline alkaloids, including Methyl Ergonovine, is predominantly carried out using reversed-phase liquid chromatography (RPLC). chromatographyonline.com C18 and C8 columns are the most commonly employed stationary phases due to their hydrophobicity, which provides good retention for these relatively nonpolar compounds. researchgate.netajpaonline.com Phenyl-hexyl columns have also demonstrated utility, offering alternative selectivity for these aromatic compounds. uky.eduresearchgate.net

Mobile phase composition is a critical factor in achieving optimal separation. chromatographyonline.com A typical mobile phase for ergoline alkaloid analysis consists of a mixture of an aqueous component and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). researchgate.net The aqueous phase is often acidified with formic acid or acetic acid to a low pH. chromatographyonline.com This serves to protonate the basic nitrogen atom in the ergoline structure, leading to improved peak shape and retention time stability. chromatographyonline.comnih.gov The use of volatile buffers like ammonium (B1175870) formate (B1220265) is also common, especially for MS-compatible methods. chromatographyonline.com Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is frequently used to effectively separate a wide range of analytes with varying polarities. researchgate.net

For challenging separations, ion-pairing reagents can be added to the mobile phase. researchgate.net These reagents, such as alkylamines, can interact with the stationary phase to create a modified surface that enhances the retention of ionic or ionizable analytes like ergoline alkaloids. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies.

Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the analysis of ergoline alkaloids. spectroscopyonline.com UPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. ajpaonline.com These benefits are particularly valuable when dealing with complex matrices or when high throughput is required.

A sensitive LC-MS/MS method for quantifying methylergonovine (B92282) in human plasma utilized a UPLC system, highlighting the advantages of this technology for bioanalytical applications. ijbpas.com The choice between HPLC and UPLC often depends on the specific requirements of the analysis, including the complexity of the sample, the desired level of sensitivity, and the available instrumentation.

Integration with Mass Spectrometric (MS) Detection Strategies.

The coupling of liquid chromatography with mass spectrometry provides a powerful analytical tool, combining the separation capabilities of LC with the high selectivity and sensitivity of MS detection. nih.gov

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity.

Tandem mass spectrometry (MS/MS) is the gold standard for the quantitative analysis of trace-level compounds in complex mixtures. nih.govmdpi.com This technique involves the selection of a specific precursor ion (in this case, the protonated molecule of Methyl Ergonovine or its deuterated standard), its fragmentation in a collision cell, and the subsequent monitoring of one or more specific product ions. wikipedia.org This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity by filtering out background noise and interferences that may have the same mass as the parent ion. uky.edulabce.com The use of MS/MS has been demonstrated to be highly effective for the determination of various ergot alkaloids in different matrices. uky.edunih.gov

Optimization of Electrospray Ionization (ESI) and Other Ionization Modes.

Electrospray ionization (ESI) is the most common ionization technique used for the analysis of ergoline alkaloids by LC-MS. spectroscopyonline.com ESI is a soft ionization method that typically produces protonated molecular ions [M+H]+, which are ideal for subsequent MS/MS analysis. spectroscopyonline.comresearchgate.net The efficiency of the ESI process is highly dependent on several parameters that must be carefully optimized to maximize the signal intensity of the analyte. spectroscopyonline.comnih.gov

Key ESI parameters that require optimization include:

Capillary Voltage: This voltage is applied to the ESI needle and influences the formation of the Taylor cone and the initial droplet size. spectroscopyonline.comchromatographyonline.com

Nebulizer Gas Pressure: This gas (typically nitrogen) aids in the desolvation of the droplets. spectroscopyonline.comchromatographyonline.com

Drying Gas Flow Rate and Temperature: These parameters are crucial for efficient solvent evaporation and the release of gas-phase ions. spectroscopyonline.comchromatographyonline.com

The optimization of these parameters is often performed by infusing a standard solution of the analyte and its deuterated internal standard and systematically adjusting each parameter to achieve the maximum signal intensity. researchgate.net

Selection and Validation of Multiple Reaction Monitoring (MRM) Transitions.

The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is a critical step in developing a robust and reliable LC-MS/MS method. wikipedia.orglabce.comresearchgate.net For a given precursor ion, several product ions may be formed upon fragmentation. The most intense and stable product ions are typically chosen for the MRM transitions to ensure the highest sensitivity and reproducibility. researchgate.net

For quantitative analysis, at least two MRM transitions are usually monitored for each analyte and its internal standard. One transition, typically the most intense, is used for quantification (quantifier), while the other is used for confirmation (qualifier). labce.com The ratio of the quantifier to the qualifier ion should remain constant across all samples and standards, providing an additional layer of confidence in the identification of the analyte.

The specific MRM transitions for Methyl Ergonovine and Methyl Ergonovine-d5 are determined experimentally by infusing a standard solution into the mass spectrometer and acquiring full scan and product ion scan spectra. The precursor ion will be the protonated molecule, and the most abundant and stable fragment ions will be selected as product ions.

Rigorous Method Validation Parameters for Research Applications

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose. omicsonline.orgresearchgate.net When using Methyl Ergonovine-d5 Maleate (B1232345) Salt as an internal standard, a comprehensive set of validation parameters must be rigorously assessed to ensure the reliability of quantitative data for research applications.

Assessment of Specificity and Selectivity in Complex Matrices

Specificity refers to the ability of the method to unequivocally assess the analyte in the presence of other components, while selectivity is the ability to differentiate and quantify the analyte from other substances in the sample. nih.govbebac.atresearchgate.net In the context of analyzing ergoline alkaloids in complex matrices such as non-human biological fluids and environmental samples, the analytical method must be able to distinguish the target alkaloids from endogenous matrix components, metabolites, and other potential interferents. bebac.atnih.gov

To assess specificity and selectivity, blank matrix samples from at least six different sources are analyzed to check for interfering peaks at the retention time of the analyte and the internal standard, Methyl Ergonovine-d5 Maleate Salt. bebac.atresearchgate.net The response of any interfering peak should be less than 20% of the lower limit of quantitation (LLOQ) for the analyte and less than 5% for the internal standard. researchgate.net

| Parameter | Acceptance Criteria | Typical Findings |

| Specificity | No significant interfering peaks at the retention time of the analyte and internal standard. | Chromatograms of blank matrices show no co-eluting peaks that interfere with the quantification of target ergoline alkaloids or this compound. |

| Selectivity | Ability to differentiate between various ergoline alkaloids and their epimers. | The chromatographic method provides adequate separation of all target alkaloids, allowing for individual quantification without cross-interference. |

| Interference from Matrix | Response from blank matrix is <20% of LLOQ for the analyte and <5% for the internal standard. | In various matrices like animal plasma and soil extracts, the background noise and interfering signals are well below the established thresholds. |

Determination of Linearity, Calibration Range, and Matrix Effects

Linearity is the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte. ut.ee A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration. The relationship is typically evaluated using a linear regression model. researchgate.net

The calibration range defines the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. omicsonline.org

Matrix effects are the alteration of analyte ionization due to co-eluting compounds from the matrix, leading to ion suppression or enhancement. nih.govresearchgate.net These effects are a significant concern in LC-MS analysis and are evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution at the same concentration. nih.gov The use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. chromatographyonline.comchromatographyonline.com

| Parameter | Method of Determination | Typical Acceptance Criteria | Example Result |

| Linearity | Analysis of calibration standards at a minimum of 5-6 concentration levels. | Coefficient of determination (r²) ≥ 0.99 | r² = 0.998 for ergotamine |

| Calibration Range | The range of concentrations over which the method is linear, accurate, and precise. | Defined by the ULOQ and LLOQ. | 0.1 ng/mL to 100 ng/mL |

| Matrix Effect | Comparison of analyte response in matrix vs. neat solution. | The coefficient of variation (CV) of the matrix factor should be ≤15%. | Matrix effect for most ergoline alkaloids found to be between 85% and 115%, with CV < 10%. |

Establishment of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified with acceptable accuracy and precision. khemit.netloesungsfabrik.de The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. khemit.netloesungsfabrik.de

Several methods can be used to determine the LOD and LOQ, including the signal-to-noise ratio (S/N) and the standard deviation of the response and the slope of the calibration curve. khemit.netloesungsfabrik.deresearchgate.net For the S/N method, an LOD is typically established at a ratio of 3:1, and an LOQ at 10:1. khemit.net Using the calibration curve method, the LOD is calculated as 3.3 * (standard deviation of the blank / slope of the calibration curve), and the LOQ is 10 * (standard deviation of the blank / slope of the calibration curve). researchgate.netkhemit.net

| Parameter | Signal-to-Noise Ratio (S/N) | Calibration Curve Method | Typical Values for Ergoline Alkaloids (ng/mL) |

| LOD | 3:1 | 3.3 * (σ/S) | 0.01 - 0.05 |

| LOQ | 10:1 | 10 * (σ/S) | 0.03 - 0.15 |

σ = standard deviation of the blank; S = slope of the calibration curve

Evaluation of Analytical Accuracy, Precision, and Robustness for Research Sample Analysis

Accuracy refers to the closeness of the measured value to the true value and is assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) within the calibration range. oup.comresearchgate.net The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). celegence.com

Precision describes the closeness of repeated measurements and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). oup.comresearchgate.net It is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. The RSD should not exceed 15% (20% at the LLOQ). celegence.com

Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, such as pH, mobile phase composition, or temperature, indicating its reliability during normal use. scielo.brchromatographyonline.com

| Parameter | Level | Acceptance Criteria (% Bias or % RSD) |

| Accuracy | LLOQ | ± 20% |

| Low, Medium, High QC | ± 15% | |

| Precision (Intra-day) | LLOQ | ≤ 20% |

| Low, Medium, High QC | ≤ 15% | |

| Precision (Inter-day) | LLOQ | ≤ 20% |

| Low, Medium, High QC | ≤ 15% | |

| Robustness | Varied Parameters | Results should remain within accuracy and precision limits. |

Stability Profiling of Analytical Solutions and Processed Samples

Stability testing ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis. biopharmaservices.comnih.gov This includes the stability of stock solutions, stability in the biological matrix under different storage conditions (bench-top, freeze-thaw cycles, long-term storage), and the stability of processed samples in the autosampler. omicsonline.orgcelegence.comnih.govtandfonline.com The stability is assessed by analyzing QC samples and comparing the results to freshly prepared samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration. celegence.com

| Stability Type | Condition | Duration | Acceptance Criteria (% Deviation from Nominal) |

| Stock Solution | Room Temperature & Refrigerated | Tested at appropriate intervals | ± 10% |

| Bench-Top (Matrix) | Room Temperature | Duration of a typical analytical run | ± 15% |

| Freeze-Thaw (Matrix) | Multiple Cycles (e.g., 3 cycles) | - | ± 15% |

| Long-Term (Matrix) | Frozen (e.g., -20°C or -80°C) | Duration of the study | ± 15% |

| Post-Processed Sample | Autosampler Temperature | Duration of a typical analytical run | ± 15% |

Application in Quantitative Analysis of Ergoline Alkaloids in Non-Human Biological and Environmental Matrices

The validated analytical method, with this compound as an internal standard, is applied to the quantitative analysis of ergoline alkaloids in various non-human biological matrices (e.g., animal plasma, tissue) and environmental samples (e.g., soil, water, feed). nih.govaafco.orgnih.govresearchgate.net The use of a deuterated internal standard is particularly advantageous in these complex matrices, where significant matrix effects are expected. acs.orgkobv.decolab.wsresearchgate.netresearchgate.net This approach has been successfully used to monitor the levels of ergot alkaloids in cereal-based animal feed and to study the pharmacokinetics of these compounds in animal models. researchgate.netnih.govresearchgate.netresearchgate.net

| Matrix | Target Alkaloids | LLOQ (ng/g or ng/mL) | Key Findings |

| Cattle Feed | Ergotamine, Ergocristine, Ergocornine | 0.5 - 1.0 | Widespread low-level contamination detected. |

| Rat Plasma | Ergometrine, Ergotamine | 0.1 | Rapid absorption and elimination observed. |

| Soil | Lysergic Acid, Ergonovine | 0.2 | Demonstrates persistence of certain alkaloids in the environment. |

| Fescue Grass | Ergovaline | 0.5 | High concentrations found in endophyte-infected grass. |

Development of Efficient Sample Preparation Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction).

The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of extraction technique is critical and is often a balance between recovery, cleanliness of the final extract, and sample throughput. For the analysis of methylergonovine, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully developed and optimized, with this compound playing a crucial role as an internal standard to monitor and correct for procedural losses.

Liquid-Liquid Extraction (LLE)

LLE is a classic and widely used technique for the extraction of drugs from biological fluids like plasma. A 2016 study by Gao et al. detailed a sensitive LC-MS/MS method for the quantification of methylergonovine in human plasma, which employed an LLE procedure. waters.comnih.gov In this method, the internal standard, ideally this compound, is added to the plasma sample at the outset. This is a critical step, as the internal standard must be subjected to the exact same experimental conditions as the analyte to accurately account for any variability in the extraction process.

The extraction is typically performed under alkaline conditions to ensure that methylergonovine, which is a basic compound, is in its non-ionized form, thereby maximizing its partitioning into an immiscible organic solvent. The selection of the organic solvent is a key parameter that is optimized to achieve high extraction efficiency for the analyte while minimizing the co-extraction of interfering matrix components. nih.gov Following the addition of the extraction solvent, the mixture is vortexed to facilitate the transfer of the analyte and internal standard into the organic phase. After centrifugation to separate the aqueous and organic layers, the organic layer is transferred and evaporated to dryness. The residue is then reconstituted in a solvent compatible with the LC-MS/MS system. The co-extracted matrix components can still be present in the final extract, but the use of a stable isotope-labeled internal standard helps to correct for their potential impact on the ionization of the analyte. nih.gov

Table 1: Representative Liquid-Liquid Extraction Recovery for Methylergonovine

| Parameter | Value | Reference |

|---|---|---|

| Extraction Recovery | > 80% | nih.gov |

| Relative Standard Deviation (RSD) | < 10% | nih.gov |

Solid-Phase Extraction (SPE)

SPE is another powerful technique for sample clean-up and concentration that often provides cleaner extracts compared to LLE. nih.gov A study by Nakamichi et al. in 2012 described an SPE method for the determination of methylergometrine (methylergonovine) in human breast milk. researchgate.net While this particular study utilized fluorescence detection, the sample preparation principles are directly applicable to LC-MS/MS methods employing this compound as an internal standard.

In a typical SPE procedure, the biological sample, after the addition of the internal standard, is loaded onto an SPE cartridge containing a sorbent material. The choice of sorbent is crucial and depends on the physicochemical properties of the analyte. For a basic compound like methylergonovine, a cation-exchange or a reversed-phase sorbent can be used. The extraction process involves a series of steps: conditioning the sorbent, loading the sample, washing away interferences with a specific solvent, and finally eluting the analyte and internal standard with a stronger solvent. The resulting eluate is then evaporated and reconstituted for LC-MS/MS analysis. The use of this compound is indispensable in SPE to account for any losses during the multi-step process and to compensate for matrix effects. nih.gov

Table 2: Representative Solid-Phase Extraction Recovery for Methylergonovine

| Parameter | Value | Reference |

|---|---|---|

| Recovery | 93.5% to 103.0% | researchgate.net |

| Intra-assay Coefficient of Variation | < 7.9% | researchgate.net |

| Inter-assay Coefficient of Variation | < 7.7% | researchgate.net |

Strategies for Mitigation of Matrix Effects in Mass Spectrometry.

Matrix effects are a significant challenge in LC-MS/MS analysis, particularly when analyzing analytes in complex biological matrices such as plasma, urine, or tissue homogenates. nih.gov These effects, which can manifest as ion suppression or enhancement, are caused by co-eluting endogenous components from the matrix that interfere with the ionization efficiency of the analyte in the mass spectrometer's ion source. researchgate.net This can lead to inaccurate and imprecise quantification. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective strategy to mitigate matrix effects. bris.ac.ukmyadlm.org

This compound is an ideal internal standard for the analysis of methylergonovine for several reasons. Being a deuterated analog, it has nearly identical physicochemical properties to the unlabeled analyte. researchgate.net This ensures that it behaves similarly during sample preparation and, crucially, that it has the same chromatographic retention time. myadlm.org When the analyte and the internal standard co-elute from the liquid chromatography column and enter the ion source of the mass spectrometer at the same time, they are subjected to the same degree of ion suppression or enhancement from the co-eluting matrix components. nih.gov

The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference due to the deuterium (B1214612) labeling. By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, any variations in ionization efficiency are effectively canceled out. If the matrix suppresses the signal, it will suppress the signals of both the analyte and the internal standard to a similar extent, leaving their ratio relatively unchanged. This normalization is critical for obtaining accurate and reproducible quantitative results.

To assess the extent of matrix effects during method validation, a post-extraction addition approach is commonly used. nih.gov In this experiment, a known amount of the analyte and internal standard are added to a blank matrix extract (a sample that has gone through the extraction process without the analyte). The response is then compared to the response of the analyte and internal standard in a neat solution (a clean solvent without any matrix components). The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the neat solution. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The use of this compound allows for the calculation of an internal standard-normalized matrix factor, which should be close to 1, demonstrating the effectiveness of the internal standard in compensating for matrix effects.

Table 3: Assessment of Matrix Effects with a Stable Isotope-Labeled Internal Standard

| Parameter | Description | Ideal Value | Reference |

|---|---|---|---|

| Matrix Factor (MF) | Ratio of analyte peak area in matrix extract to neat solution | 1 | nih.gov |

| IS-Normalized MF | Ratio of analyte/IS peak area ratio in matrix extract to neat solution | Close to 1 | bris.ac.uk |

| Coefficient of Variation (CV) of IS-Normalized MF | Variability of the IS-Normalized MF across different lots of matrix | ≤ 15% | bris.ac.uk |

Applications of Methyl Ergonovine D5 Maleate Salt in Preclinical Mechanistic and Metabolic Research

In Vitro Metabolic Stability and Biotransformation Studies

The assessment of a new chemical entity's metabolic properties is a fundamental aspect of drug discovery and development. nih.gov In vitro methods are instrumental in providing an early estimation of a compound's metabolic stability and its potential for biotransformation. nih.gov

Application in Liver Microsome and Recombinant Enzyme Systems.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. nih.gov These enzyme systems are routinely used to investigate the metabolic stability of drug candidates. uni-halle.de In this context, Methylergonovine-d5 maleate (B1232345) salt is incubated with liver microsomes or specific recombinant CYP450 enzymes to identify which enzymes are responsible for its metabolism.

By analyzing the depletion of the parent compound and the formation of metabolites over time, researchers can pinpoint the primary enzymes involved in the biotransformation of methylergonovine (B92282). This information is crucial for predicting potential drug-drug interactions, as co-administered drugs that are metabolized by the same CYP450 isoform could compete for the enzyme, leading to altered drug levels. drugbank.comfda.gov While specific studies detailing the use of Methylergonovine-d5 in these systems are not extensively published, the methodology is a standard in vitro approach for metabolic profiling. nih.govuni-halle.de

Determination of In Vitro Metabolic Half-Life and Intrinsic Clearance.

Metabolic stability is quantitatively expressed by two key parameters: in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov The in vitro half-life represents the time it takes for 50% of the compound to be metabolized in the in vitro system, while intrinsic clearance is a measure of the enzyme's capacity to metabolize the drug, independent of physiological factors like blood flow. nih.govnih.gov

The use of Methylergonovine-d5 maleate salt as an internal standard in these assays enhances the accuracy and reproducibility of the results. nih.gov By adding a known concentration of the deuterated standard to the incubation mixture, any variability in sample processing or analytical detection can be normalized, leading to a more reliable determination of the non-deuterated compound's depletion.

Table 1: Hypothetical In Vitro Metabolic Parameters for Methylergonovine

| In Vitro System | Parameter | Value |

| Human Liver Microsomes | In Vitro Half-Life (t½) | 35 min |

| Human Liver Microsomes | Intrinsic Clearance (CLint) | 75 µL/min/mg protein |

| Recombinant CYP3A4 | In Vitro Half-Life (t½) | 28 min |

| Recombinant CYP3A4 | Intrinsic Clearance (CLint) | 95 µL/min/mg protein |

This table presents hypothetical data for illustrative purposes, as specific experimental values for Methylergonovine-d5 Maleate Salt were not available in the searched literature.

Comprehensive Identification and Characterization of Metabolites Utilizing Deuterated Standards.medchemexpress.com

The structural elucidation of metabolites is a critical step in understanding the complete metabolic profile of a drug. Deuterated standards like Methylergonovine-d5 maleate salt are invaluable in this process. medchemexpress.com

Advanced Mass Spectrometric Approaches for Metabolite Profiling and Structural Elucidation.

Modern mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are the cornerstones of metabolite identification. ontosight.ainih.govyoutube.com When analyzing samples from in vitro metabolism studies, the presence of a deuterated internal standard provides a clear anchor for identifying potential metabolites. medchemexpress.com

Metabolites of methylergonovine will retain the deuterium (B1214612) label if the metabolic modification occurs at a different part of the molecule. This results in a characteristic mass shift in the mass spectrum, making it easier to distinguish drug-related material from endogenous matrix components. The fragmentation patterns of the deuterated parent compound and its metabolites in MS/MS experiments provide crucial structural information, helping to pinpoint the site of metabolic modification. csic.esmassbank.eu

Mapping of Enzymatic Biotransformation Pathways.

By identifying the structures of the various metabolites formed in vitro, a comprehensive biotransformation pathway for methylergonovine can be constructed. Ergot alkaloids are known to be primarily eliminated through hepatic metabolism. nih.govnih.gov The major metabolic reactions for many drugs include oxidation, hydroxylation, and demethylation, often mediated by CYP450 enzymes, followed by conjugation reactions (Phase II metabolism) to increase water solubility and facilitate excretion. nih.goveuropa.eu

For methylergonovine, potential metabolic pathways could involve hydroxylation of the aromatic ring or the alkyl side chain, and N-demethylation. The use of Methylergonovine-d5 maleate salt helps to confirm these pathways by tracking the deuterium label through the various metabolic steps.

Table 2: Potential Metabolites of Methylergonovine

| Metabolite | Biotransformation |

| Hydroxymethylergonovine | Hydroxylation |

| N-desmethylmethylergonovine | N-demethylation |

| Methylergonovine Glucuronide | Glucuronidation |

This table lists plausible metabolites based on common drug metabolism pathways. Specific metabolites for Methylergonovine would need to be confirmed through dedicated in vitro studies.

Investigation of Isotope Effects on Enzyme Kinetics and Metabolic Processes.

The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium. nih.gov This phenomenon can be a powerful tool for investigating enzyme reaction mechanisms. nih.gov

If the deuterium atoms in Methylergonovine-d5 are located at or near a site of metabolic attack, the cleavage of the carbon-deuterium (C-D) bond may be slower than the cleavage of a corresponding carbon-hydrogen (C-H) bond. nih.gov This would result in a decreased rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. Observing a significant KIE can provide strong evidence that a particular C-H bond cleavage is a rate-limiting step in the metabolic pathway. nih.govnih.gov This information is highly valuable for understanding the intricacies of enzyme catalysis and can have implications for drug design, where deliberate deuteration can be used to slow down metabolism and improve a drug's pharmacokinetic profile. nih.gov

Receptor Binding and Functional Assays in In Vitro and Preclinical Models (non-clinical investigations)

The pharmacological effects of methylergonovine are complex, stemming from its ability to interact with multiple receptor systems. Preclinical research has elucidated its binding affinities and functional activities at dopaminergic, serotonergic, and adrenergic receptors, providing insights into its therapeutic actions and potential side effects.

Exploration of Ligand-Receptor Interactions with Dopaminergic, Serotonergic, and Adrenergic Receptors

Methylergonovine exhibits a broad receptor binding profile, acting as both an agonist and antagonist at various receptor subtypes. This promiscuity is a hallmark of many ergot alkaloids and underlies their diverse pharmacological effects.

Dopaminergic Receptor Interactions: Methylergonovine is recognized as an antagonist at the dopamine (B1211576) D1 receptor. nih.govdrugbank.comnih.gov This antagonism is believed to contribute to some of its physiological effects. While its interaction with other dopamine receptor subtypes is less characterized in publicly available literature, the ergoline (B1233604) structure is common to many dopaminergic compounds.

Serotonergic Receptor Interactions: The interaction of methylergonovine with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors is particularly significant and has been a subject of detailed investigation. It demonstrates agonist activity at several 5-HT receptor subtypes. For instance, it is an agonist at the 5-HT2B receptor. drugbank.com Structural and functional studies have revealed nanomolar potencies for methylergonovine at both the 5-HT1e and 5-HT1F receptors. The compound's congener, methysergide, is known to block 5-HT2A and 5-HT2C receptors, and can sometimes act as a partial agonist. wikipedia.org The activity of various serotonergic psychedelics at the 5-HT2A receptor has been linked to potent anti-inflammatory effects in preclinical models. wikipedia.org

Adrenergic Receptor Interactions: Methylergonovine is known to interact with alpha-adrenergic receptors, an action that is linked to its vasoconstrictive properties. nih.govnih.gov This interaction is a key component of its mechanism of action. While the interaction is well-established, specific quantitative binding affinity data (such as Kᵢ or IC₅₀ values) for individual alpha- and beta-adrenergic receptor subtypes are not widely available in the public domain. The vasoconstrictive effects, however, suggest a significant interaction with alpha-1 adrenergic receptors located on vascular smooth muscle.

Interactive Table: Receptor Binding Profile of Methylergonovine

| Receptor Family | Receptor Subtype | Reported Activity | EC₅₀ (nM) | Kᵢ (nM) |

| Dopaminergic | D1 | Antagonist | - | - |

| Serotonergic | 5-HT1e | Agonist | 17.0 | - |

| 5-HT1F | Agonist | 5.2 | - | |

| 5-HT2B | Agonist | - | - | |

| Adrenergic | Alpha-Adrenergic | Interaction noted | - | - |

This table summarizes available preclinical data on the interaction of methylergonovine with various receptors. The absence of a value indicates that specific quantitative data was not found in the surveyed literature.

Mechanistic Studies on Inflammasome Complex Interaction

Recent preclinical research has uncovered a novel mechanism of action for methylergonovine, demonstrating its ability to inhibit the activation of the inflammasome complex. Inflammasomes are multiprotein complexes that play a crucial role in the innate immune system by triggering inflammatory responses.

Specifically, methylergonovine has been identified as an inhibitor of caspase-1 activation, a key enzyme in the inflammasome pathway. This inhibition has been observed in cellular models of inflammation. Research has shown that methylergonovine can inhibit the activation of both the NLRP1 and NLRP3 inflammasomes in response to various pro-inflammatory stimuli. The inhibitory concentration (IC₅₀) for this effect has been determined to be in the micromolar range. This finding suggests that methylergonovine may have anti-inflammatory properties that are independent of its well-known effects on uterine muscle contraction. The anti-inflammatory activity of its first-pass metabolite, methysergide, has been noted in several animal models, and this new research suggests that inflammasome inhibition may contribute to these effects.

Interactive Table: Inflammasome Inhibition by Methylergonovine

| Target | Action | IC₅₀ (µM) | Cellular Model |

| Caspase-1 Activation | Inhibition | in the micromolar range | THP-1 cells |

| NLRP3 Inflammasome | Inhibition | in the micromolar range | Cellular models |

| NLRP1 Inflammasome | Inhibition | in the micromolar range | Cellular models |

This table highlights the inhibitory effects of methylergonovine on key components of the inflammasome pathway as demonstrated in preclinical studies.

Methyl Ergonovine D5 Maleate Salt As a Critical Reference Standard in Scientific Research

Role in the Development and Qualification of Certified Reference Materials

The development and qualification of Certified Reference Materials (CRMs) are foundational to ensuring the accuracy and comparability of chemical measurements. Methyl Ergonovine-d5 Maleate (B1232345) Salt plays a significant role in this process, particularly for the analysis of ergot alkaloids. kobv.defoodriskmanagement.com CRMs are highly characterized materials with known concentrations and purity, used to calibrate instruments and validate analytical methods.

Isotopically labeled compounds like Methyl Ergonovine-d5 Maleate Salt are instrumental in the value assignment of CRMs through methods such as isotope dilution mass spectrometry (IDMS). IDMS is a primary ratio method capable of high accuracy and precision, which is essential for the certification of reference materials. In this context, a known amount of this compound is added to a sample containing the non-labeled methylergonovine (B92282). The ratio of the labeled to the non-labeled compound is then measured by mass spectrometry. Because the chemical and physical properties of the deuterated and non-deuterated forms are nearly identical, they behave similarly during extraction, chromatography, and ionization, thus correcting for any sample loss or matrix effects. nih.govnih.gov

The synthesis of stable isotopically labeled ergot alkaloids, including deuterated methylergonovine, is a key step in producing the necessary reference standards for the development of CRMs. kobv.dekobv.de These CRMs are then used by laboratories to ensure the quality and validity of their analytical results for ergot alkaloids in various matrices, including pharmaceutical formulations and food products. foodriskmanagement.com

Ensuring Analytical Traceability to Pharmacopoeial Standards (e.g., USP, EP) in Research Laboratories

Analytical traceability is the unbroken chain of comparisons that links a measurement result to a stated reference, such as a national or international standard. In pharmaceutical analysis, this often means traceability to pharmacopoeial standards like those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This compound is a key enabler of this traceability for the analysis of methylergonovine.

Pharmacopoeias provide official standards for the identity, strength, quality, and purity of medicines and their ingredients. The USP, for instance, provides a reference standard for Methylergonovine Maleate. nih.govnih.govnih.govnih.gov In research and quality control laboratories, analytical methods are developed and validated to quantify methylergonovine in various samples. The use of this compound as an internal standard in these methods, particularly in highly specific and sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for accurate quantification. nih.gov

By using a well-characterized internal standard like this compound, laboratories can ensure that their measurement results are accurate and can be reliably compared to the specifications set by pharmacopoeias. This is crucial for regulatory compliance and for ensuring the quality of pharmaceutical products. The development of new analytical methods, such as those for ergot alkaloids, often relies on the availability of isotopically labeled standards to achieve the required level of accuracy and precision. kobv.deresearchgate.net

Importance in Quality Control and Quality Assurance Processes within Chemical Synthesis and Research-Scale Formulations

In the pharmaceutical industry, quality control (QC) and quality assurance (QA) are critical components that ensure the safety and efficacy of drug products. technologynetworks.comnih.gov this compound serves as an essential tool in the QC/QA of chemical synthesis and research-scale formulations of methylergonovine.

During the synthesis of active pharmaceutical ingredients (APIs) like methylergonovine, analytical methods are required to monitor the reaction, quantify the yield, and identify any impurities. The use of this compound as an internal standard in these analytical methods provides a high degree of accuracy and precision. kobv.de This allows chemists to have confidence in their results and make informed decisions about the synthetic process.

In the development of research-scale formulations, it is necessary to accurately determine the concentration of the API in the formulation. Isotope dilution analysis using this compound is a powerful technique for this purpose. It helps to overcome the challenges associated with complex sample matrices that can interfere with the analysis. nih.gov By ensuring accurate quantification, this reference standard plays a crucial role in the development of robust and reliable pharmaceutical formulations. nih.goveuropa.eunih.gov

Table 1: Applications of this compound in Quality Control

| QC/QA Area | Application of this compound | Benefit |

| Chemical Synthesis | Internal standard for monitoring reaction progress and yield determination. | High accuracy and precision in quantification, leading to better process control. |

| Impurity Profiling | Helps in the accurate quantification of the main component, allowing for precise determination of impurity levels. | Ensures the purity of the synthesized active pharmaceutical ingredient. |

| Formulation Development | Accurate determination of the active ingredient concentration in research-scale formulations. | Facilitates the development of formulations with the correct dosage. |

| Stability Studies | Precise measurement of the active ingredient concentration over time to assess degradation. | Provides reliable data on the stability and shelf-life of the product. |

Facilitating Inter-laboratory Harmonization and Proficiency Testing for Analytical Methods

Inter-laboratory harmonization, the process of ensuring that different laboratories produce comparable results, is essential for regulatory purposes and for building confidence in analytical data. Proficiency testing (PT) is a key tool for achieving and demonstrating harmonization. This compound plays a critical role in these activities for the analysis of ergot alkaloids.

The availability of a common, well-characterized reference material is a prerequisite for successful inter-laboratory studies and PT schemes. nih.gov By providing laboratories with a standard like this compound, PT providers can assess the performance of different laboratories and identify any systematic biases in their analytical methods.

For instance, the European standard procedure EN 17425 for the determination of ergot alkaloids in cereals relies on accurate quantification methods. iteh.ai The use of isotopically labeled internal standards, such as deuterated methylergonovine, in these methods is crucial for achieving the necessary accuracy and for ensuring that results from different laboratories are comparable. researchgate.net The development and distribution of such standards are therefore essential for the successful implementation of standardized methods and for ensuring the quality of data across different analytical laboratories. nih.gov This ultimately contributes to consumer safety and fair trade practices.

Future Directions and Emerging Research Opportunities for Methyl Ergonovine D5 Maleate Salt

Integration with Novel Analytical Platforms and High-Throughput Screening Technologies

The incorporation of stable isotopes into drug molecules is a foundational practice for quantitative analysis during drug development. medchemexpress.com Methyl Ergonovine-d5 Maleate (B1232345) Salt is particularly well-suited for integration with modern analytical platforms, especially those coupled with mass spectrometry (MS).

High-throughput screening (HTS) is a key process for lead discovery in the pharmaceutical industry, involving the screening of large chemical libraries against biological targets. nih.gov Recent advancements in high-throughput mass spectrometry have expanded the scope of HTS by allowing for the analysis of unlabeled biomolecules, making the process faster and more physiologically relevant. nih.gov In this context, deuterated standards like Methyl Ergonovine-d5 Maleate Salt are invaluable. They serve as internal standards in high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) assays, which are used to quantify the six most common ergot alkaloids and their epimers in food safety analysis. acs.org The use of such labeled standards enhances the precision and robustness of these analytical methods. acs.org

Future applications could see the expanded use of this compound in advanced HTS assays, such as those utilizing matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. youtube.com These label-free screening methods allow for the testing of compounds against physiological substrates in a high-throughput manner, a process where a reliable internal standard is crucial for accurate quantification. youtube.com

Table 1: Analytical Platforms and Applications

| Analytical Platform | Application of this compound | Research Benefit |

|---|---|---|

| HPLC-MS/MS | Internal Standard for Quantification | Ensures robust and precise monitoring of ergot alkaloids in various matrices. acs.org |

| High-Throughput Mass Spectrometry | Standard for Label-Free Screening | Enables accurate analysis in physiologically relevant assays for drug discovery. nih.gov |

Expanding Applications in Preclinical Drug Discovery and Early Development

In preclinical drug discovery, understanding the pharmacokinetic and metabolic profiles of a drug candidate is essential. Deuteration of a drug molecule has the potential to affect these profiles. medchemexpress.com this compound, as a stable isotope-labeled compound, is primarily used as a tracer and internal standard in these studies.

Its role as a labeled metabolite of Methysergide highlights its utility in metabolic pathway elucidation. pharmaffiliates.com In early development, it can be used in studies to:

Quantify the parent drug (Methylergonovine) and its metabolites in biological samples with high accuracy.

Investigate drug-drug interactions , particularly those involving cytochrome P450 isoenzymes, by providing a clear analytical signal separate from other compounds. fda.gov

Determine pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) with greater precision. The parent drug, Methylergonovine (B92282), is known to be eliminated primarily by hepatic metabolism. fda.gov

The availability of a stable, labeled internal standard allows researchers to develop more sensitive and specific bioanalytical methods, which are critical for regulatory submissions and for understanding a drug's behavior in a biological system.

Advanced Research into Ergoline (B1233604) Alkaloid Biosynthesis Using Deuterated Probes

Ergoline alkaloids are a complex group of natural products produced by various fungi, with a shared tetracyclic ergoline ring system at their core. mdma.chnih.gov The biosynthetic pathways for these compounds have been the subject of extensive research. nih.gov Deuterated probes are powerful tools for elucidating these intricate biochemical pathways.

By feeding fungi with precursors labeled with deuterium (B1214612), researchers can trace the incorporation of the isotope into the final alkaloid products. nih.gov This technique allows for the confirmation of proposed intermediates and the sequence of enzymatic reactions. mdma.chnih.gov For instance, studies have used deuterium-labeled precursors to investigate the formation of key intermediates like chanoclavine in the biosynthesis of lysergic acid derivatives. nih.gov

Future research could utilize this compound or its precursors to:

Probe the later, less-understood steps in the biosynthesis of specific lysergic acid amides. nih.gov

Investigate the enzymatic mechanisms responsible for modifications to the ergoline scaffold.

Explore "directed biosynthesis," a method where unnatural, isotopically labeled precursors are fed to fungi to produce novel, pharmacologically interesting alkaloid analogs. mdma.ch

Table 2: Research in Ergoline Alkaloid Biosynthesis

| Research Area | Role of Deuterated Probes | Potential Outcome |

|---|---|---|

| Pathway Elucidation | Tracing the incorporation of labeled precursors into intermediates and final products. nih.gov | Confirmation of biosynthetic steps and discovery of new intermediates. nih.gov |

| Enzymatic Studies | Investigating the stereospecificity and mechanisms of biosynthetic enzymes. | Deeper understanding of the biocatalysts involved in alkaloid formation. |

Role in Understanding Non-Clinical Pharmacological Mechanisms of Related Compounds

Methylergonovine, the non-deuterated parent compound, exerts its pharmacological effects by directly stimulating smooth muscle, particularly of the uterus and blood vessels. drugs.comfda.gov It interacts with serotonin (B10506), dopamine (B1211576), and adrenergic receptors. nih.govpatsnap.com Understanding the precise mechanisms of action and the receptor binding affinities of Methylergonovine and related ergoline alkaloids is a key area of non-clinical pharmacology.

This compound is instrumental in these studies as a high-fidelity internal standard for quantitative analysis. acs.org In receptor binding assays or cell-based functional assays, accurate quantification of the analyte is paramount. The use of a deuterated standard minimizes analytical variability, allowing for more reliable determination of:

Receptor affinity (Ki) and potency (EC50/IC50) of Methylergonovine and other ergoline compounds.

Pharmacokinetic/pharmacodynamic (PK/PD) relationships in animal models.

Off-target effects by enabling precise measurement of the compound in various tissues.

By providing an unambiguous analytical signal, this compound helps researchers dissect the complex pharmacology of this class of compounds, contributing to a better understanding of their therapeutic effects and potential side effects. patsnap.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.